1''-Benzylspiro[chroman-2,4''-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’‘-Benzylspiro[chroman-2,4’'-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of both chroman and piperidine rings in its structure makes it a versatile molecule with significant potential in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1’‘-Benzylspiro[chroman-2,4’'-piperidine] typically involves a series of condensation and cyclization reactions. One common synthetic route includes the reaction of a chromanone derivative with a piperidine derivative under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
1’‘-Benzylspiro[chroman-2,4’'-piperidine] undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
1’‘-Benzylspiro[chroman-2,4’'-piperidine] has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of 1’‘-Benzylspiro[chroman-2,4’'-piperidine] involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1’‘-Benzylspiro[chroman-2,4’‘-piperidine] can be compared with other spiro compounds, such as spiro[chromane-2,4’‘-piperidine]-4-one and spiro[indoline-3,4’'-piperidine]. While these compounds share a similar spiro linkage, they differ in the specific rings and substituents attached to the spiro center.
Some similar compounds include:
- Spiro[chromane-2,4’'-piperidine]-4-one
- Spiro[indoline-3,4’'-piperidine]
- Spiro[cyclohexane-1,4’'-piperidine]
These compounds highlight the diversity and versatility of spiro compounds in scientific research and their potential for developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
81109-74-2 |
---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1'-benzylspiro[3,4-dihydrochromene-2,4'-piperidine] |
InChI |
InChI=1S/C20H23NO/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)22-20/h1-9H,10-16H2 |
InChI-Schlüssel |
CRKWADRIYCMTBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)OC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.